Cas no 2413848-81-2 ((2S)-2-(2-{(tert-butoxy)carbonylamino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid)

(2S)-2-(2-{(tert-Butoxy)carbonylamino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid is a chiral synthetic intermediate featuring a tert-butoxycarbonyl (Boc)-protected amine and a phenolic hydroxyl group. Its stereospecific (2S) configuration ensures precise reactivity in peptide synthesis and pharmaceutical applications. The Boc group enhances stability during synthetic manipulations, while the 4-hydroxyphenyl moiety offers functional versatility for further derivatization. This compound is particularly valuable in medicinal chemistry for constructing complex bioactive molecules, owing to its orthogonal protecting groups and compatibility with solid-phase peptide synthesis (SPPS). High purity and well-defined structure make it suitable for research in drug development and biochemical studies.
(2S)-2-(2-{(tert-butoxy)carbonylamino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid structure
2413848-81-2 structure
商品名:(2S)-2-(2-{(tert-butoxy)carbonylamino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid
CAS番号:2413848-81-2
MF:C18H26N2O6
メガワット:366.408845424652
CID:5673635
PubChem ID:165770326

(2S)-2-(2-{(tert-butoxy)carbonylamino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-26665030
    • 2413848-81-2
    • (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid
    • (2S)-2-(2-{(tert-butoxy)carbonylamino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid
    • インチ: 1S/C18H26N2O6/c1-17(2,3)26-16(25)20-18(4,5)15(24)19-13(14(22)23)10-11-6-8-12(21)9-7-11/h6-9,13,21H,10H2,1-5H3,(H,19,24)(H,20,25)(H,22,23)/t13-/m0/s1
    • InChIKey: RPGIIXSHUGFAIM-ZDUSSCGKSA-N
    • ほほえんだ: O(C(NC(C)(C)C(N[C@H](C(=O)O)CC1C=CC(=CC=1)O)=O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 366.17908655g/mol
  • どういたいしつりょう: 366.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 8
  • 複雑さ: 518
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

(2S)-2-(2-{(tert-butoxy)carbonylamino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26665030-1.0g
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid
2413848-81-2 95.0%
1.0g
$699.0 2025-03-20
Enamine
EN300-26665030-2.5g
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid
2413848-81-2 95.0%
2.5g
$1370.0 2025-03-20
Enamine
EN300-26665030-5g
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid
2413848-81-2
5g
$2028.0 2023-09-12
Enamine
EN300-26665030-10.0g
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid
2413848-81-2 95.0%
10.0g
$3007.0 2025-03-20
Enamine
EN300-26665030-0.05g
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid
2413848-81-2 95.0%
0.05g
$587.0 2025-03-20
Enamine
EN300-26665030-0.5g
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid
2413848-81-2 95.0%
0.5g
$671.0 2025-03-20
Enamine
EN300-26665030-0.25g
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid
2413848-81-2 95.0%
0.25g
$642.0 2025-03-20
Enamine
EN300-26665030-5.0g
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid
2413848-81-2 95.0%
5.0g
$2028.0 2025-03-20
Enamine
EN300-26665030-0.1g
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid
2413848-81-2 95.0%
0.1g
$615.0 2025-03-20
Enamine
EN300-26665030-1g
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid
2413848-81-2
1g
$699.0 2023-09-12

(2S)-2-(2-{(tert-butoxy)carbonylamino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid 関連文献

(2S)-2-(2-{(tert-butoxy)carbonylamino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acidに関する追加情報

Introduction to (2S)-2-(2-{(tert-butoxy)carbonylamino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid (CAS No: 2413848-81-2)

The compound (2S)-2-(2-{(tert-butoxy)carbonylamino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid, identified by the CAS registry number 2413848-81-2, is a highly specialized organic molecule with significant potential in the fields of pharmacology and biotechnology. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

The molecular structure of this compound is characterized by a chiral center at the second carbon atom, denoted by the (S) configuration. This stereochemistry plays a crucial role in determining its pharmacokinetic properties and biological interactions. The presence of a tert-butoxycarbonyl (Boc) protecting group highlights its utility in peptide synthesis and drug design, where such groups are commonly employed to control reactivity and facilitate precise molecular assembly.

Recent studies have focused on the bioavailability and metabolism of this compound, particularly in the context of its potential as a therapeutic agent. Researchers have explored its ability to modulate cellular signaling pathways, with promising results indicating its role in inhibiting key enzymes associated with inflammatory diseases and neurodegenerative conditions.

In terms of synthesis, this compound is typically derived from multi-step organic reactions involving amino acids and protected carboxylic acid derivatives. The use of stereocontrolled methodologies ensures the retention of the desired (S) configuration, which is critical for its intended applications. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and structural integrity of the synthesized product.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding affinities with various pharmacological targets, providing valuable insights into its mechanism of action. These findings have paved the way for preclinical trials, where the compound is being evaluated for its efficacy in treating chronic inflammatory disorders and oxidative stress-related conditions.

Moreover, the environmental impact of this compound has been a subject of interest, particularly in light of increasing concerns over chemical sustainability. Studies on its biodegradability and eco-toxicological profile are underway, aiming to ensure that its production and application align with green chemistry principles.

In conclusion, (2S)-2-(2-{(tert-butoxy)carbonylamino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid represents a cutting-edge molecule with vast potential across multiple scientific domains. Its unique structure, coupled with emerging research findings, positions it as a promising candidate for future therapeutic interventions. Continued exploration into its properties will undoubtedly yield further advancements in both academic research and industrial applications.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量